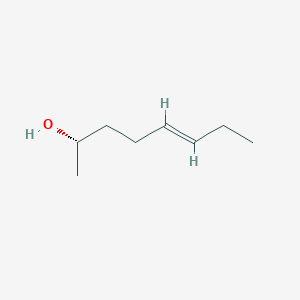![molecular formula C13H19BrO B13602742 [(2S)-3-bromo-2-(tert-butoxy)propyl]benzene](/img/structure/B13602742.png)
[(2S)-3-bromo-2-(tert-butoxy)propyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S)-3-bromo-2-(tert-butoxy)propyl]benzene is an organic compound with the molecular formula C13H19BrO. It is characterized by the presence of a bromine atom, a tert-butoxy group, and a benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
The synthesis of [(2S)-3-bromo-2-(tert-butoxy)propyl]benzene typically involves the reaction of a suitable brominated precursor with a tert-butoxy group. One common method involves the use of tert-butyl alcohol and a brominated benzene derivative under specific reaction conditions. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield .
Chemical Reactions Analysis
[(2S)-3-bromo-2-(tert-butoxy)propyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or alkoxide ions, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon. Common reagents used in these reactions include potassium tert-butoxide, sodium hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[(2S)-3-bromo-2-(tert-butoxy)propyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2S)-3-bromo-2-(tert-butoxy)propyl]benzene involves its interaction with specific molecular targets. The bromine atom and tert-butoxy group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biochemical and chemical effects .
Comparison with Similar Compounds
[(2S)-3-bromo-2-(tert-butoxy)propyl]benzene can be compared with similar compounds such as:
[(2S)-3-chloro-2-(tert-butoxy)propyl]benzene: Similar structure but with a chlorine atom instead of bromine.
[(2S)-3-iodo-2-(tert-butoxy)propyl]benzene: Contains an iodine atom instead of bromine.
[(2S)-3-bromo-2-(methoxy)propyl]benzene: Has a methoxy group instead of a tert-butoxy group. The uniqueness of this compound lies in its specific reactivity and the effects of the tert-butoxy group on its chemical behavior.
Properties
Molecular Formula |
C13H19BrO |
|---|---|
Molecular Weight |
271.19 g/mol |
IUPAC Name |
[(2S)-3-bromo-2-[(2-methylpropan-2-yl)oxy]propyl]benzene |
InChI |
InChI=1S/C13H19BrO/c1-13(2,3)15-12(10-14)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3/t12-/m0/s1 |
InChI Key |
JXWQVUKMDNNRBU-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)O[C@@H](CC1=CC=CC=C1)CBr |
Canonical SMILES |
CC(C)(C)OC(CC1=CC=CC=C1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


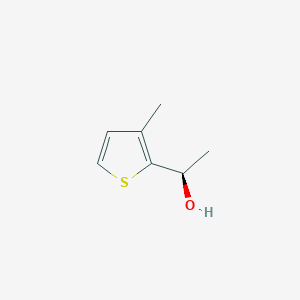
![[4-(Dimethylamino)oxan-4-yl]methanol](/img/structure/B13602665.png)
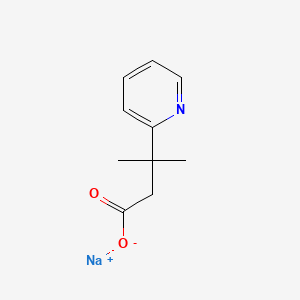
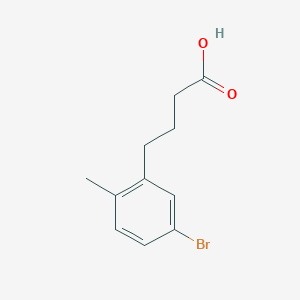
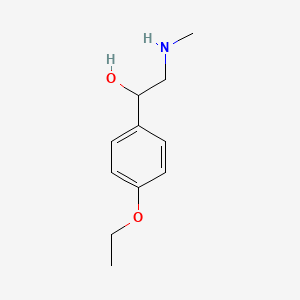
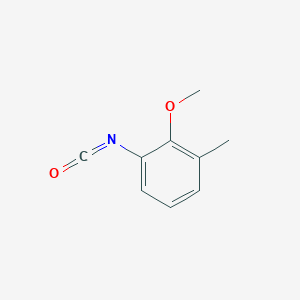
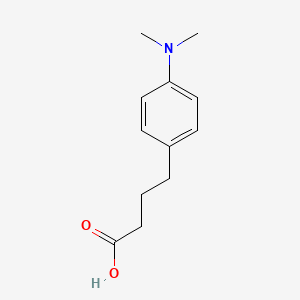
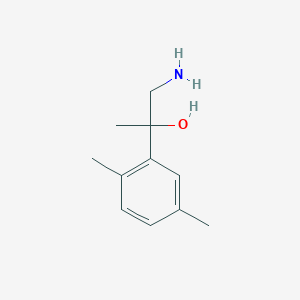
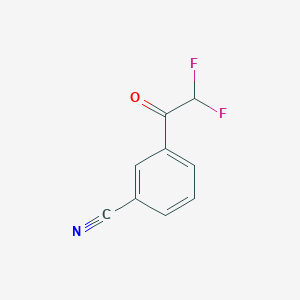
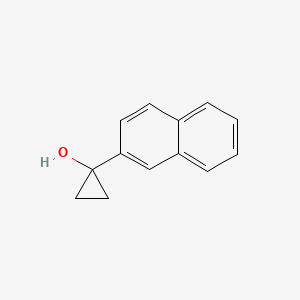
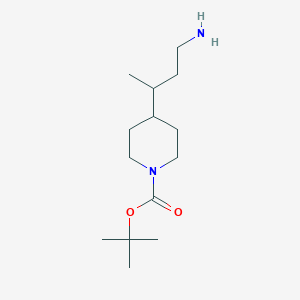

![4-[1-(2-methylpropyl)-1H-pyrazol-3-yl]Piperidine](/img/structure/B13602732.png)
